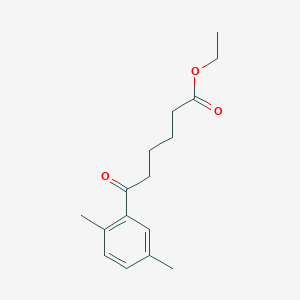

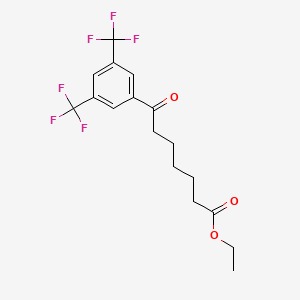

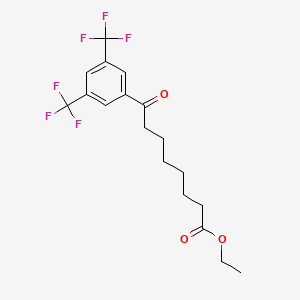

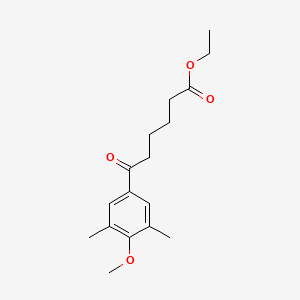

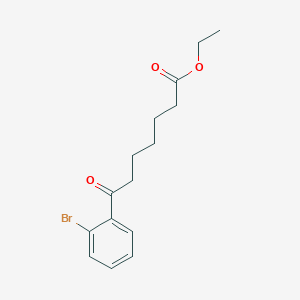

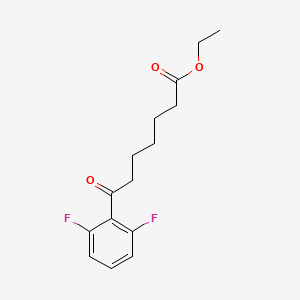

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl (2,6-Difluorophenyl)acetate” is similar to the requested compound. It has a CAS Number of 680217-71-4 and a linear formula of C10 H10 F2 O2 .

Synthesis Analysis

A related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique .

Molecular Structure Analysis

The molecular structure of the synthesized (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters .

Chemical Reactions Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon varying solvent polarity were investigated using UV-vis spectrophotometry .

科学的研究の応用

1. Polymorphism in Pharmaceutical Compounds

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate and its related compounds have been extensively studied for their polymorphic forms, which are crucial in pharmaceutical sciences. Vogt et al. (2013) investigated two polymorphic forms of a closely related compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research is significant for the development and quality control of pharmaceuticals Vogt et al., 2013.

2. Antiproliferative Activity in Cancer Research

Compounds structurally related to Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate have been synthesized and tested for their antiproliferative activity against cancer cells. Nurieva et al. (2015) reported the synthesis of derivatives exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells, indicating the potential of these compounds in cancer treatment Nurieva et al., 2015.

3. Catalyst in Polymerization Processes

The compound has also been used in the synthesis of new titanium complexes, which were investigated as catalysts for ethylene polymerization. Matsugi et al. (2002) found that these complexes exhibit characteristics of living ethylene polymerization, which is crucial for producing polyethylenes with extremely narrow molecular weight distributions. This research contributes to the field of industrial polymer production Matsugi et al., 2002.

4. Synthesis of Chemical Intermediates

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate and its derivatives are essential intermediates in synthesizing various chemicals. Xin-zhi (2006) described a process for synthesizing ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, highlighting the improvement in the process and yield of the final product. This research is significant for the chemical industry, particularly for manufacturing cilastatin Xin-zhi, 2006.

作用機序

While the specific mechanism of action for “Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate” is not available, a related compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been shown to inhibit the malignant biological behaviors of non-small cell lung cancer via suppressing EGFR/PI3K/AKT/mTOR signaling pathway .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHCLKCHVPPWFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645628 |

Source

|

| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |

CAS RN |

898753-28-1 |

Source

|

| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。